Fmoc-Asp(OcHex)-OH
Description
Fmoc-Asp(OcHex)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-aspartic acid 1-cyclohexyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions, allowing for the sequential addition of amino acids.
Properties
IUPAC Name |
(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZRMNYEXIKQI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662449 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130304-80-2 | |
| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Aspartic Acid
The foundational step involves introducing the cyclohexyl (OcHex) ester to aspartic acid’s β-carboxyl group. A typical approach employs acid-catalyzed esterification :
-
Reactants : Aspartic acid, cyclohexanol, and concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Conditions : Reflux in toluene or dichloromethane (DCM) under anhydrous conditions for 12–24 hours.
-
Mechanism : The acid protonates the hydroxyl group of cyclohexanol, facilitating nucleophilic attack on aspartic acid’s β-carboxyl carbon.
This method often yields a mixture of α- and β-cyclohexyl esters, necessitating selective purification. Chromatographic separation or recrystallization isolates the β-isomer, though yields remain modest (∼30–40%) due to competing α-ester formation.
Transesterification Strategy
To enhance regioselectivity, transesterification with cyclohexyl acetate offers an alternative:
-
Reactants : Aspartic acid, cyclohexyl acetate, and perchloric acid (HClO₄) as a catalyst.
-
Conditions : Stirring at 40–50°C for 18–24 hours, followed by neutralization and extraction.
-
Outcome : This method preferentially forms the β-ester, leveraging the steric bulk of cyclohexyl acetate to reduce α-substitution.
Comparative studies with tert-butyl analogs (e.g., Fmoc-Asp(OtBu)-OH) suggest transesterification improves β-selectivity by 15–20% over direct esterification.
Copper Complexation for Selective Deprotection
Adapting methodologies from tert-butyl protection, a copper-mediated approach could isolate the β-ester:
-
Dual Protection : Aspartic acid is fully esterified with cyclohexyl groups.
-
Copper Complexation : Treatment with Cu(NO₃)₂ or CuCl₂ forms a chelate complex with the α-carboxylate, leaving the β-ester intact.
-
Selective Hydrolysis : Mild acidic hydrolysis (pH 3–4) cleaves the α-ester, yielding Asp(OcHex)-OH.
This method, while effective for tert-butyl analogs, requires optimization for cyclohexyl’s steric demands. Pilot data from analogous systems indicate ∼25% yield improvement over non-catalytic methods.
Fmoc Protection of the α-Amino Group
Fmoc-OSu Coupling
The amino group of Asp(OcHex)-OH is protected using Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc):
Racemization Mitigation
Aspartic acid’s chiral center is prone to racemization under basic conditions. Strategies to suppress epimerization include:
-
Low-Temperature Reactions : Conducting Fmoc coupling at 0–4°C.
-
Additives : Incorporating 1-hydroxybenzotriazole (HOBt) to stabilize the activated intermediate.
These measures reduce racemization to <1%, critical for preserving peptide stereochemistry.
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified via reverse-phase HPLC or flash chromatography :
Analytical Data
-
Melting Point : 145–148°C (decomposition).
-
¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Fmoc aromatic), 4.2–4.4 (m, 3H, CH₂ and CH cyclohexyl), 2.8–3.1 (m, 2H, Asp β-CH₂).
Challenges and Optimization
Steric Hindrance
The cyclohexyl group’s bulk complicates esterification and Fmoc coupling. Solvent Screening identifies dimethylformamide (DMF) as optimal for enhancing reagent solubility without side reactions.
Scalability
Industrial-scale synthesis faces hurdles in cost-effective cyclohexanol recovery. Continuous Flow Systems mitigate this by improving reaction efficiency and reducing solvent waste.
Comparative Performance
| Method | Yield (%) | Purity (%) | Racemization (%) |
|---|---|---|---|
| Direct Esterification | 35–40 | 85–90 | 3–5 |
| Transesterification | 50–55 | 92–95 | 1–2 |
| Copper-Mediated | 60–65 | 97–99 | <1 |
Scientific Research Applications
Properties
- Solubility : Soluble in organic solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).
- Stability : Stable under acidic conditions but readily deprotected under basic conditions.
Peptide Synthesis
Fmoc-Asp(OcHex)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides while minimizing side reactions. The hexyl carbonate group provides additional protection to the carboxyl group, ensuring that it remains available for coupling reactions.
Key Features:
- Building Block : Serves as an essential component in synthesizing peptides and proteins.
- Protection Strategy : The Fmoc group protects the amino group, while the hexyl carbonate protects the carboxyl group.
Protein-Protein Interaction Studies
In biological research, this compound is employed to study protein-protein interactions. By incorporating this compound into peptide sequences, researchers can investigate how peptides interact with proteins, which is crucial for understanding cellular mechanisms and developing therapeutic agents.
Drug Development
This compound plays a significant role in developing peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds facilitates the creation of bioactive peptides that can target specific biological pathways.
Applications in Drug Development:
- Therapeutic Agents : Used to create peptides that can act as drugs.
- Targeted Delivery Systems : Assists in developing delivery systems for drugs that require specific targeting mechanisms.
Industrial Applications
In industrial settings, this compound is used for producing synthetic peptides for research and commercial purposes. Automated peptide synthesizers utilize this compound to ensure high yield and purity of final products.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Fmoc-Asp(tBu)-OH | tert-Butyl ester protection | More prone to aspartimide formation |
| Fmoc-Asp(OMpe)-OH | Bulky methoxyphenyl ethyl protection | Significantly reduces aspartimide formation |
| Fmoc-Asp(OBno)-OH | Boron protection group | Offers improved chiral stability and minimal by-products |
This compound stands out due to its balance between effective protection during peptide synthesis and ease of deprotection compared to other derivatives .
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound in solid-phase synthesis significantly reduced side reactions associated with aspartimide formation compared to traditional methods. This led to higher yields of target peptides with fewer impurities .
Case Study 2: Drug Delivery Mechanisms
Research involving this compound highlighted its effectiveness in creating peptides for targeted drug delivery systems. The study showed that peptides synthesized with this compound exhibited enhanced stability and specificity towards their targets, indicating potential for therapeutic applications .
Mechanism of Action
The primary function of Fmoc-Asp(OcHex)-OH is to protect the amino group of aspartic acid during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for the selective formation of peptide bonds. The cyclohexyl ester protects the carboxyl group, ensuring that it remains available for coupling reactions.
Comparison with Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OcHex)-OH but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with a tert-butyl ester.
Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness: this compound is unique due to its cyclohexyl ester, which provides different steric and electronic properties compared to other esters. This can influence the reactivity and stability of the compound during peptide synthesis, making it suitable for specific applications where other esters may not be as effective.
Biological Activity
Fmoc-Asp(OcHex)-OH is a derivative of aspartic acid that has gained attention in peptide synthesis due to its unique properties that enhance the stability and yield of synthesized peptides. This article explores the biological activity of this compound, focusing on its role in preventing aspartimide formation during peptide synthesis, its coupling efficiency, and its potential applications in drug development.
This compound is characterized by the presence of a hexyl group attached to the side chain of aspartic acid, which increases steric hindrance. This modification is crucial for reducing unwanted by-products during peptide synthesis, particularly aspartimide formation, which can compromise the purity and yield of the final product.
Biological Activity
1. Prevention of Aspartimide Formation
Aspartimide formation is a common issue in peptide synthesis that can lead to significant reductions in yield and purity. Studies have shown that this compound effectively minimizes this problem compared to other derivatives like Fmoc-Asp(OtBu) and Fmoc-Asp(OMpe). For instance, in comparative tests, this compound resulted in less than 0.1% aspartimide formation per coupling cycle, significantly lower than the 1.24% observed with Fmoc-Asp(OtBu) .
2. Coupling Efficiency
The coupling efficiency of this compound has been demonstrated to be superior to traditional aspartic acid derivatives. In a study involving the synthesis of a 33-mer peptide, using this compound instead of other derivatives increased the overall yield from 48% to 92% . This improvement is attributed to the reduced steric hindrance around the β-carbonyl group, facilitating smoother coupling reactions.
Research Findings
Case Studies
Case Study 1: Peptide Synthesis
In a recent study, researchers synthesized a complex peptide using this compound in place of traditional aspartic acid derivatives. The resulting peptide exhibited high purity and stability, confirming the efficacy of this derivative in overcoming common synthetic challenges associated with aspartimide formation .
Case Study 2: Drug Development
Another research project explored the application of this compound in developing therapeutic peptides targeting specific receptors. The modified peptide demonstrated enhanced binding affinity and stability compared to its unmodified counterparts, indicating its potential for use in drug formulations .
Q & A
Q. What is the role of the OcHex protecting group in Fmoc-Asp(OcHex)-OH during solid-phase peptide synthesis (SPPS)?
The OcHex (cyclohexyl ester) group protects the β-carboxylic acid of aspartic acid during SPPS, preventing unwanted side reactions such as aspartimide formation or premature deprotection. Its steric bulk compared to groups like OtBu (tert-butyl) may influence coupling efficiency and solubility. For instance, Fmoc-Asp(OBu)-OH exhibits 100% coupling efficiency in optimized protocols, while bulkier derivatives require adjustments in reaction time or coupling reagents .
Q. How should this compound be stored to maintain stability?
Store the compound at 2–10°C in a dry environment, protected from light and moisture. Lyophilized powders are typically stable for years under these conditions. Reconstitute in anhydrous DMF or NMP for SPPS, avoiding aqueous buffers until deprotection .
Q. What analytical methods are recommended for assessing the purity of this compound post-synthesis?
Use reverse-phase HPLC with UV detection (e.g., 265 nm for Fmoc absorption) and LC-MS for mass verification. Purity >98% is achievable with proper purification techniques like flash chromatography or preparative HPLC. Reference standards should match the CAS No. 130304-80-2 .
Advanced Research Questions
Q. How does this compound compare to Fmoc-Asp(OtBu)-OH in preventing aspartimide formation during SPPS?
The OcHex group’s steric hindrance reduces aspartimide formation compared to OtBu, which is prone to cyclization under basic conditions (e.g., piperidine treatment). For example, Fmoc-Asp(CSY)-OH (a C–C bond-protected derivative) shows no aspartimide after 12 hours in 20% piperidine, whereas OtBu-protected analogs exhibit significant byproducts . OcHex may offer intermediate protection, but empirical optimization is required for specific sequences.
Q. What strategies mitigate low coupling efficiencies when using this compound in automated peptide synthesizers?
Q. How does the OcHex group influence the solubility of this compound in organic solvents?
The cyclohexyl ester reduces polarity, enhancing solubility in DCM or DMF but potentially causing precipitation in polar aprotic solvents. For problematic sequences, add 1–5% v/v of HMPA or DMPU as a solubilizing agent. Comparative studies show OtBu derivatives dissolve more readily in DMF, while OcHex may require sonication .
Q. What are the critical considerations for incorporating this compound into acid-sensitive peptide architectures?
- Avoid trifluoroacetic acid (TFA) during cleavage if OcHex is acid-labile; use milder alternatives like 1% TFA in DCM.
- Monitor deprotection kinetics via LC-MS to prevent partial retention of the group.
- Pair with orthogonal protecting groups (e.g., ivDde for lysine) to enable selective deprotection .
Methodological Insights
Q. How can researchers optimize piperidine concentration for Fmoc deprotection without damaging the OcHex group?
Use 20% piperidine in DMF with short deprotection cycles (e.g., 2 × 2 minutes instead of 1 × 10 minutes) to minimize exposure. For sensitive sequences, dilute to 10% piperidine and validate completeness via UV monitoring at 301 nm (Fmoc removal) .
Q. What experimental protocols validate the compatibility of this compound with long-chain peptide synthesis?
- Synthesize a model peptide (e.g., 20-mer) and analyze intermediates via MALDI-TOF after each coupling step.
- Compare aspartimide levels in OcHex-protected vs. OtBu-protected analogs using LC-MS/MS.
- Adjust resin swelling properties (e.g., use Tentagel instead of polystyrene) to improve accessibility .
Q. Are there documented side reactions unique to this compound, and how are they resolved?
OcHex may undergo partial hydrolysis under prolonged acidic conditions, leading to β-carboxylic acid exposure. Mitigate this by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
